molecular formula C14H18ClNO2 B2617272 [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride CAS No. 1158758-27-0

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B2617272
CAS No.: 1158758-27-0
M. Wt: 267.75
InChI Key: XJGDELAPDORFFO-UHFFFAOYSA-N
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Description

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is an organic compound that features both an ethoxyphenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 3-ethoxybenzyl chloride with furan-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl and furan derivatives.

Scientific Research Applications

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Methoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
  • [(3-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
  • [(3-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride

Uniqueness

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy, chloro, and bromo analogs, which may have different physical and chemical properties.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14;/h3-9,15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGDELAPDORFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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